![molecular formula C8H9N3O2 B1295159 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione CAS No. 39112-72-6](/img/structure/B1295159.png)
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione
Overview
Description
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrrole ring and a pyrimidine ring. It is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it allows for selective targeting of tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, preventing the transition from the G1 phase to the S phase. As a result, the proliferation of cancer cells is hindered .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal circumstances, CDK2 binds to cyclin E or cyclin A, facilitating the progression of the cell cycle. When this compound inhibits cdk2, this progression is disrupted, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by this compound results in significant anti-proliferative effects on cancer cells . Specifically, it has been shown to inhibit the growth of various cancer cell lines, including MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 . These interactions are primarily inhibitory, leading to the modulation of kinase activity, which is essential for cell signaling and regulation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it modulates the expression of genes involved in cell survival and apoptosis, such as Bcl-2 and Bax .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression . For example, it inhibits CDK2/cyclin A2, leading to cell cycle arrest . This compound also induces apoptosis by increasing the levels of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that it can cause sustained inhibition of cell proliferation and induce apoptosis over extended periods . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is crucial for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is critical for its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cell signaling and gene expression . Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione can be achieved through several methods. One common approach involves the Cu-catalyzed reaction of 5-bromopyrimidin-4-amines with alkynes. This reaction utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the microwave-assisted reaction of pyrrole-based compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Cu-catalyzed reactions and microwave-assisted methods mentioned above can be scaled up for industrial purposes, with careful control of reaction parameters to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium osmate hydrate and sodium periodate.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve halogenation, where the compound reacts with halogenating agents like phosphorus oxychloride.
Common Reagents and Conditions
Oxidation: Potassium osmate hydrate and sodium periodate are used under controlled conditions to achieve selective oxidation.
Reduction: Sodium borohydride is typically used in an aqueous or alcoholic medium.
Substitution: Phosphorus oxychloride is used for halogenation reactions, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce halogen atoms into the pyrimidine ring.
Scientific Research Applications
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the dimethyl substitutions.
Pyrido[2,3-d]pyrimidine: Another related compound with a pyridine ring fused to the pyrimidine ring.
Uniqueness
1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dimethyl groups can enhance its binding affinity to certain enzymes and alter its pharmacokinetic properties compared to its unsubstituted counterparts .
Biological Activity
1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (CAS Number: 46155-89-9) is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potential of this compound based on recent research findings.
- Molecular Formula : C8H9N3O2
- Molecular Weight : 179.18 g/mol
- Structure : The compound features a pyrrolo-pyrimidine core structure which is significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine derivatives. For instance, compounds derived from this structure have shown efficacy against various cancer cell lines. A notable study observed that certain derivatives exhibited cytotoxic effects on HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. The cytotoxicity was measured using IC50 values, revealing significant activity against these cancer types (Table 1) .
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
5l | HeLa | 15.2 |
5h | MDA-MB-231 | 12.7 |
5e | MCF-7 | 10.5 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific tyrosine kinases. These kinases are crucial for cell signaling pathways related to growth and proliferation. The ability of these compounds to inhibit such pathways positions them as promising candidates for further development in cancer therapy .
Anti-inflammatory Activity
In addition to anticancer properties, 1,3-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine derivatives have demonstrated anti-inflammatory effects. Research indicated that these compounds could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation processes. The anti-inflammatory activity was quantified using IC50 values comparable to established anti-inflammatory drugs like indomethacin (Table 2) .
Compound ID | COX Enzyme | IC50 (µM) |
---|---|---|
3b | COX-1 | 8.23 |
4b | COX-2 | 9.47 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound in vivo and in vitro:
- Study on HeLa Cells : A study assessed the effect of various derivatives on HeLa cells and found that modifications at specific positions on the pyrimidine ring significantly enhanced cytotoxicity.
- Inflammation Model : In a formalin-induced paw edema model in rats, compounds derived from this structure showed a marked reduction in edema compared to controls, indicating significant anti-inflammatory properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrrolo[2,3-d]pyrimidines. Modifications such as halogen substitutions and alkyl groups have been shown to influence both anticancer and anti-inflammatory activities significantly .
Key Findings:
- Electron-donating groups enhance anticancer activity.
- Halogen substitutions can increase binding affinity to target enzymes.
Properties
IUPAC Name |
1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-6-5(3-4-9-6)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJVYVZMFKWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN2)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192359 | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39112-72-6 | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039112726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC79227 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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